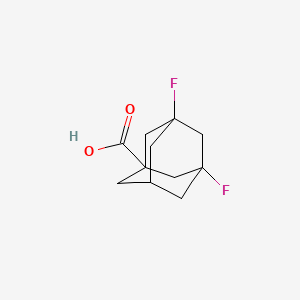
3,5-Difluoroadamantane-1-carboxylic acid
概要
説明
3,5-Difluoroadamantane-1-carboxylic acid is a chemical compound with the molecular formula C11H14F2O2 and a molecular weight of 216.23 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for 3,5-Difluoroadamantane-1-carboxylic acid is (1r,3R,5S,7r)-3,5-difluoroadamantane-1-carboxylic acid . The InChI code is 1S/C11H14F2O2/c12-10-2-7-1-9 (4-10,8 (14)15)5-11 (13,3-7)6-10/h7H,1-6H2, (H,14,15) .Physical And Chemical Properties Analysis
3,5-Difluoroadamantane-1-carboxylic acid is a powder at room temperature . The storage temperature is at room temperature .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 3,5-Difluoroadamantane-1-carboxylic acid:
Pharmaceutical Development
3,5-Difluoroadamantane-1-carboxylic acid is a valuable compound in pharmaceutical research due to its unique structural properties. The adamantane core provides a rigid framework that can enhance the stability and bioavailability of drug molecules. This compound is often used as a building block in the synthesis of antiviral and anticancer agents, leveraging its ability to improve the pharmacokinetic profiles of therapeutic molecules .
Material Science
In material science, 3,5-Difluoroadamantane-1-carboxylic acid is utilized for the development of advanced polymers and nanomaterials. Its rigid and bulky structure contributes to the creation of materials with high thermal stability and mechanical strength. These properties are particularly beneficial in the design of high-performance coatings, adhesives, and composite materials .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique fluorinated adamantane structure allows for the introduction of fluorine atoms into complex organic molecules, which can significantly alter their chemical and physical properties. This makes it a valuable tool in the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty chemicals .
Energetic Materials
Research has shown that fluorinated adamantane derivatives, including 3,5-Difluoroadamantane-1-carboxylic acid, can be used in the development of high-energy density materials (HEDMs). These materials are of great interest for military and aerospace applications due to their potential for high detonation performance and stability. The incorporation of fluorine atoms enhances the energetic properties of these compounds, making them suitable candidates for advanced propellants and explosives .
Chemical Sensors
The unique properties of 3,5-Difluoroadamantane-1-carboxylic acid make it suitable for the development of chemical sensors. Its ability to interact with various analytes through specific binding interactions can be harnessed to create sensitive and selective sensors for detecting environmental pollutants, biological markers, and industrial chemicals.
Safety and Hazards
The safety information for 3,5-Difluoroadamantane-1-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
特性
IUPAC Name |
3,5-difluoroadamantane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c12-10-2-7-1-9(4-10,8(14)15)5-11(13,3-7)6-10/h7H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAFDDXJQRAKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoroadamantane-1-carboxylic acid | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2625228.png)
![(Z)-3-methyl-5-((4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2625229.png)

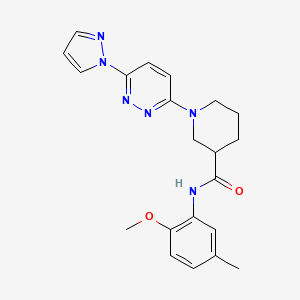
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2625236.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625238.png)
![3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline](/img/structure/B2625239.png)
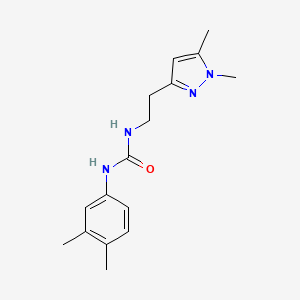
![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/no-structure.png)

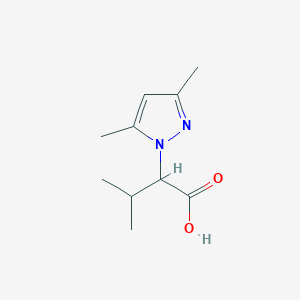
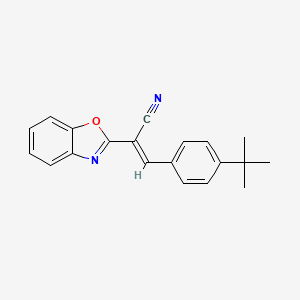
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2625245.png)
![N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2625246.png)